7-Ketoabiraterone acetate is a novel steroid compound derived from abiraterone acetate, primarily recognized for its role in inhibiting androgen biosynthesis. This compound has garnered attention in the field of oncology, particularly for its potential applications in treating hormone-dependent tumors, such as prostate cancer. The molecular formula of 7-Ketoabiraterone acetate is , with a molecular weight of approximately 405.53 g/mol .
7-Ketoabiraterone acetate is classified as a synthetic steroid and is categorized under antiandrogens. It functions by selectively inhibiting the enzyme 17-hydroxylase/17,20-lyase, which plays a crucial role in the conversion of steroid precursors to testosterone. This inhibition results in reduced testosterone levels, making it a valuable agent in managing conditions driven by androgens .
The synthesis of 7-Ketoabiraterone acetate typically involves several chemical transformations starting from abiraterone or its derivatives. Various synthetic routes have been proposed, with recent patents detailing efficient methods to produce this compound at an industrial scale. The synthesis can include steps such as oxidation and acetylation, often utilizing palladium catalysts and specific organic solvents to facilitate reactions.
One notable method involves reacting intermediate compounds in the presence of a palladium catalyst and a base, often under controlled temperatures ranging from 40°C to 110°C. This approach aims to optimize yield while minimizing impurities .
The production process may involve:
7-Ketoabiraterone acetate exhibits a complex molecular structure characterized by multiple chiral centers. Its structural representation includes:
CC(=O)O[C@H]1CC[C@]2(C)[C@H]3CC[C@@]4(C)[C@@H](CC=C4c5cccnc5)[C@@H]3C(=O)C=C2C1
InChI=1S/C26H31NO3/c1-16(28)30-19-8-10-25(2)18(13-19)14-23(29)24-21-7-6-20(17-5-4-12-27-15-17)26(21,3)11-9-22(24)25/h4-6,12,14-15,19,21-22,24H,7-11,13H2,1-3H3/t19-,21-,22-,24-,25-,26+/m0/s1
.The accurate mass of 7-Ketoabiraterone acetate is recorded as 405.2304 g/mol. The compound's configuration includes multiple rings typical of steroid structures, contributing to its biological activity.
7-Ketoabiraterone acetate can undergo various chemical reactions typical of steroid compounds:
These reactions are essential for modifying the compound's pharmacokinetic properties and improving its therapeutic efficacy against androgen-dependent cancers.
The reactions are often performed under controlled conditions to maximize yield and minimize by-products. Analytical techniques such as high-performance liquid chromatography (HPLC) are employed to monitor reaction progress and purity .
The mechanism by which 7-Ketoabiraterone acetate exerts its effects involves:
This reduction in testosterone levels is particularly beneficial in treating prostate cancer, where tumor growth is often driven by androgens .
Clinical studies have indicated that compounds like 7-Ketoabiraterone acetate can significantly lower serum testosterone levels in patients undergoing treatment for hormone-sensitive cancers.
7-Ketoabiraterone acetate has significant applications in:
Its role as an antiandrogen makes it a critical component in ongoing research aimed at developing more effective treatments for hormone-dependent malignancies .
CAS No.: 802590-64-3
CAS No.: 12191-06-9
CAS No.: 102130-93-8
CAS No.: 2435-59-8
CAS No.: 35936-85-7